(4-Benzyloxyaminobutyl)carbamic acid benzyl ester
Description
Synthesis Analysis
Benzyl esters, such as “(4-Benzyloxyaminobutyl)carbamic acid benzyl ester”, can be synthesized through esterification reactions . Triethylamine mediates these reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . Alcohols, phenols, amides, and other sensitive functionality are not affected .Molecular Structure Analysis
The molecular structure of “(4-Benzyloxyaminobutyl)carbamic acid benzyl ester” can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . The compound is produced from benzyl chloroformate with ammonia .Chemical Reactions Analysis
Esters, including benzyl esters, undergo various chemical reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol . Basic hydrolysis of an ester gives a carboxylate salt and an alcohol .properties
IUPAC Name |
benzyl N-[4-(phenylmethoxyamino)butyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-19(23-15-17-9-3-1-4-10-17)20-13-7-8-14-21-24-16-18-11-5-2-6-12-18/h1-6,9-12,21H,7-8,13-16H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWVKXOZPCBNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCNOCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyloxyaminobutyl)carbamic acid benzyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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